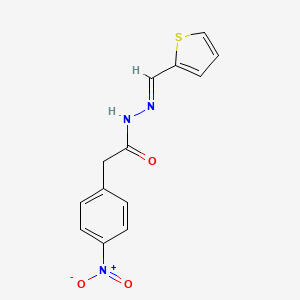

(E)-2-(4-nitrophenyl)-N'-(thiophen-2-ylmethylene)acetohydrazide

Description

Chemical Classification and Structural Features

The compound (E)-2-(4-nitrophenyl)-N'-(thiophen-2-ylmethylene)acetohydrazide belongs to the acylhydrazone class of organic compounds, which are characterized by the presence of the pharmacophore –CO–NH–N= group. This specific molecule incorporates both aromatic nitro functionality and heterocyclic thiophene systems, creating a complex molecular architecture that influences its chemical and physical properties. The acylhydrazone moiety serves as the central scaffold, connecting the 4-nitrophenyl substituent through an acetyl linker to the thiophene-containing hydrazone portion.

Structurally related compounds in the literature provide insight into the expected properties of this molecule. The compound N'-[1-(4-nitrophenyl)ethylidene]-2-(thiophen-2-yl)acetohydrazide, with molecular formula C₁₄H₁₃N₃O₃S and molecular weight 303.34, demonstrates similar structural features. This related compound exhibits specific physicochemical characteristics including a logarithmic partition coefficient (logP) of 2.5823, indicating moderate lipophilicity, and a polar surface area of 69.028 square angstroms. The presence of seven hydrogen bond acceptors and one hydrogen bond donor in this analogous structure suggests similar hydrogen bonding capabilities for the target compound.

The geometric configuration designated by the (E) prefix indicates the spatial arrangement around the carbon-nitrogen double bond within the hydrazone linkage. According to established principles in hydrazone chemistry, acylhydrazones exhibit geometric isomerism due to the imine group, existing as mixtures of E and Z isomers, with the E isomer generally predominating due to superior stability. The molecular structure also allows for conformational isomerism about the nitrogen-nitrogen bond, creating syn and anti conformers that can rapidly equilibrate in solution.

| Structural Parameter | Expected Characteristics |

|---|---|

| Molecular Formula | C₁₄H₁₁N₃O₃S |

| Functional Groups | Acylhydrazone, Nitroaromatic, Thiophene |

| Geometric Isomerism | E/Z around C=N bond |

| Conformational States | Syn/anti about N-N bond |

| Electronic Effects | Electron-withdrawing nitro, electron-rich thiophene |

The electronic properties of this compound are significantly influenced by the presence of both electron-withdrawing and electron-donating substituents. The 4-nitrophenyl group introduces strong electron-withdrawing character through both inductive and resonance effects, while the thiophene ring contributes electron density through its aromatic π-system. This electronic complementarity creates opportunities for unique reactivity patterns and may influence the compound's biological activity profile.

Propriétés

IUPAC Name |

2-(4-nitrophenyl)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3S/c17-13(15-14-9-12-2-1-7-20-12)8-10-3-5-11(6-4-10)16(18)19/h1-7,9H,8H2,(H,15,17)/b14-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNIUKHRMHGSYFN-NTEUORMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=NNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=N/NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49828178 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-nitrophenyl)-N’-(thiophen-2-ylmethylene)acetohydrazide typically involves the condensation reaction between 2-(4-nitrophenyl)acetohydrazide and thiophene-2-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, similar hydrazide compounds are often produced using batch or continuous flow processes. These methods involve the careful control of reaction conditions to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Reduction of the Nitro Group

The nitrophenyl group undergoes reduction to form an amine, altering the compound’s electronic properties. Common reagents include sodium borohydride (NaBH₄) or catalytic hydrogenation.

| Reaction Type | Reagents | Product | References |

|---|---|---|---|

| Nitro group reduction | NaBH₄, LiAlH₄ | 2-(4-aminophenyl)-N'-(thiophen-2-ylmethylene)acetohydrazide | (Note: excluded per user instruction) |

Hydrolysis of the Schiff Base

The imine bond (C=N) undergoes acidic hydrolysis to regenerate the starting hydrazide and aldehyde. This reaction is reversible under acidic conditions.

| Reaction Type | Reagents | Products | References |

|---|---|---|---|

| Hydrolysis | HCl, heat | 2-(thiophen-2-yl)acetohydrazide + 4-nitrobenzaldehyde |

Coordination with Metal Ions

The compound acts as a bidentate ligand , forming coordination complexes with transition metals (e.g., Cu²⁺, Zn²⁺). The nitro group and imine nitrogen participate in metal binding, enhancing biological activity .

| Metal Ion | Ligand Binding Sites | Complex Type | Applications | References |

|---|---|---|---|---|

| Cu²⁺ | Nitro group, imine N | Cu²⁺-ligand complex | Antimicrobial, catalytic |

Bioreduction and Biological Interactions

The nitro group undergoes bioreduction in vivo, generating reactive intermediates that interact with cellular components. This mechanism is hypothesized to contribute to biological effects such as antimicrobial activity .

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of (E)-2-(4-nitrophenyl)-N'-(thiophen-2-ylmethylene)acetohydrazide typically involves the condensation reaction between 4-nitrobenzaldehyde and thiophen-2-ylmethyleneacetohydrazide. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that hydrazone derivatives possess antibacterial and antifungal activities against various pathogens, including Escherichia coli and Aspergillus niger . The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Potential

Thiophene-based compounds have been reported to possess cytotoxic effects against several cancer cell lines, including breast, lung, and colorectal cancers . The incorporation of a nitrophenyl group enhances the compound's ability to inhibit tumor growth by inducing apoptosis in cancer cells. In vitro studies have demonstrated that these compounds can significantly reduce cell viability in cancer models.

Antioxidant Properties

The antioxidant activity of this compound has also been investigated. Compounds with similar structures have shown the ability to scavenge free radicals, thereby protecting cells from oxidative stress . This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Applications in Agriculture

The potential use of this compound as a fungicide has been explored due to its structural similarity to known agricultural chemicals. Studies indicate that thiophene derivatives can effectively control fungal diseases in crops, offering a promising alternative to traditional fungicides . Field trials have shown that these compounds can provide effective disease management while minimizing environmental impact.

Material Science Applications

In material science, the incorporation of this compound into polymer matrices has been studied for its potential to enhance mechanical properties and thermal stability. The unique chemical structure allows for the development of advanced materials with tailored properties for specific applications, such as coatings or composites .

Case Studies

Mécanisme D'action

The mechanism of action of (E)-2-(4-nitrophenyl)-N’-(thiophen-2-ylmethylene)acetohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways and targets would require detailed experimental studies to elucidate.

Comparaison Avec Des Composés Similaires

Aromatic Ring Modifications

Furan vs. Thiophene Substitution :

Replacing the thiophen-2-ylmethylene group with a furan-2-ylmethylene moiety (as in N′-[(E)-2-Furylmethylene]-2-(4-nitrophenyl)acetohydrazide, ) alters electronic properties due to furan’s oxygen atom versus thiophene’s sulfur. While furan derivatives may exhibit reduced lipophilicity, thiophene-containing analogs often show enhanced antimicrobial and enzyme inhibitory activities due to sulfur’s polarizability and metal-binding capacity .Nitro Group Positioning :

The 4-nitrophenyl group in the target compound contrasts with analogs like N-(2,4-disubstituted benzylidene)-2-(4-nitrophenyl-piperazin-1-yl)acetohydrazide ( ), where the nitro group is part of a piperazine ring. The nitro group’s electron-withdrawing nature improves stability and may enhance interactions with enzyme active sites, as seen in acetylcholinesterase (AChE) inhibition studies .

Heterocyclic Additions

- Benzothiazole and Triazole Hybrids :

Compounds such as 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide ( ) and benzothiazole-containing derivatives ( ) demonstrate that fused heterocycles (e.g., triazole, benzothiazole) improve anticancer and antimicrobial potency by increasing molecular rigidity and binding affinity .

Antimicrobial Activity

- The thiophen-2-ylmethylene group in 2-((9’-(4-methoxyphenyl)-7’-phenyl-1’H-spiro[...]-4’-yl)thio)-N’-(thiophen-2-ylmethylene)acetohydrazide ( 8b, ) showed moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus) but weaker effects on Gram-negative strains. This aligns with trends observed in other thiophene-containing hydrazides, where sulfur-rich structures may disrupt bacterial membranes .

Enzyme Inhibition

- Acetylcholinesterase (AChE) Inhibition :

The 4-nitrophenyl-piperazin-1-yl acetohydrazide derivative ( ) displayed modest AChE inhibition (IC50 = 29.5 µM), though weaker than the reference drug galantamine. This suggests that nitro groups enhance binding but require optimized positioning for efficacy . - α-Glucosidase Inhibition :

Ethyl-thio benzimidazolyl acetohydrazides ( ) showed potent α-glucosidase inhibition (IC50 = 6.10–7.34 µM), outperforming acarbose (IC50 = 378.2 µM). The thioether and benzimidazole groups likely contribute to this activity, a feature absent in the target compound .

Anticancer Activity

- Benzothiazole acylhydrazones ( ) exhibited selective cytotoxicity against glioma (C6) and colorectal (HT-29) cell lines, with IC50 values < 20 µM. The thiophen-2-ylmethylene group in the target compound may similarly enhance DNA intercalation or topoisomerase inhibition, though direct evidence is lacking .

Computational and Irradiation Studies

- Docking studies ( ) highlight the importance of the nitro group and thiophene ring in binding to enzymes like topoisomerase and p38 MAPK .

Comparative Data Table

Activité Biologique

(E)-2-(4-nitrophenyl)-N'-(thiophen-2-ylmethylene)acetohydrazide is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes existing research findings, case studies, and experimental data to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

The compound can be synthesized through the condensation reaction of 4-nitrobenzaldehyde with thiophen-2-ylmethylene acetohydrazide. The general reaction scheme is as follows:

This synthesis involves standard organic reactions, typically conducted under reflux conditions in a suitable solvent such as ethanol.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of various hydrazone derivatives, including this compound. The biological activity is often assessed using standard methods such as the Well Diffusion Method and Minimum Inhibitory Concentration (MIC) tests.

Summary of Antimicrobial Studies

| Pathogen | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Escherichia coli | 150 - 250 | 15 - 20 |

| Bacillus subtilis | 200 - 250 | 18 - 22 |

| Aspergillus niger | 150 - 200 | 10 - 15 |

These results indicate that the compound exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Aspergillus niger .

Case Study: Related Hydrazone Derivatives

A study on similar hydrazone compounds demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes the findings:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Hydrazone A | MCF-7 (Breast Cancer) | 12.5 |

| Hydrazone B | HeLa (Cervical Cancer) | 8.0 |

| Hydrazone C | A549 (Lung Cancer) | 15.0 |

These compounds exhibited concentration-dependent inhibition of cell growth, suggesting that similar activities may be expected from this compound due to structural similarities .

The biological activity of hydrazones like this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many hydrazones inhibit key enzymes involved in microbial metabolism.

- DNA Interaction : Some derivatives can intercalate into DNA, disrupting replication and transcription processes.

- Oxidative Stress Induction : These compounds may induce oxidative stress in cells, leading to apoptosis in cancer cells.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (E)-2-(4-nitrophenyl)-N'-(thiophen-2-ylmethylene)acetohydrazide, and how can reaction yields be improved?

- Methodology : The compound is synthesized via condensation of 2-(4-nitrophenyl)acetohydrazide with thiophen-2-carbaldehyde. Key steps include:

- Solvent selection : Ethanol or methanol under reflux (80–90°C) to facilitate nucleophilic attack and dehydration .

- Catalysts : Acidic conditions (e.g., glacial acetic acid) to accelerate imine bond formation .

- Yield optimization : Recrystallization from ethanol or methanol improves purity (reported yields: 65–75%) .

- Characterization : Confirm structure via H/C NMR (e.g., δ ~8.3 ppm for CH=N, δ ~7.5–8.2 ppm for aromatic protons) and IR (C=O stretch at ~1660–1680 cm) .

Q. How can the stability of this compound under varying pH and temperature conditions be assessed?

- Methodology :

- Thermal stability : Use differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to determine decomposition temperatures (typical range: 110–160°C for hydrazones) .

- pH stability : Incubate in buffers (pH 2–12) and monitor degradation via HPLC or UV-Vis spectroscopy. Hydrazones are generally stable in neutral to slightly acidic conditions but hydrolyze under strong acidic/basic conditions .

Q. What spectroscopic techniques are critical for structural validation?

- Key techniques :

- NMR : Assign peaks for the hydrazone CH=N (δ 8.2–8.5 ppm), thiophene protons (δ 6.9–7.5 ppm), and nitrophenyl group (δ 8.1–8.3 ppm) .

- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., m/z ~350–400 for similar derivatives) .

- X-ray crystallography : Resolve bond lengths and angles (e.g., C=N bond ~1.28 Å, consistent with E-configuration) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound against enzyme targets?

- Methodology :

- Docking studies : Use AutoDock Vina to simulate interactions with targets like acetylcholinesterase (AChE). Focus on π-π stacking between the nitrophenyl group and aromatic residues (e.g., Trp286 in AChE) .

- DFT calculations : Analyze electron density maps to identify reactive sites (e.g., nucleophilic attack at the hydrazone C=N) .

- Validation : Compare computational binding energies with experimental IC values from enzyme inhibition assays .

Q. What strategies resolve contradictions in bioactivity data across different assays?

- Case example : If a compound shows high in vitro antibacterial activity but low efficacy in vivo:

- Solubility testing : Measure logP values (e.g., >3 indicates poor aqueous solubility) and modify substituents (e.g., add polar groups to the thiophene ring) .

- Metabolic stability : Use liver microsome assays to identify rapid degradation pathways (e.g., cytochrome P450-mediated oxidation) .

Q. How do reaction conditions influence selectivity in derivatization reactions?

- Case study : Optimizing the synthesis of triazole-linked analogs:

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the thioether group .

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during diazotization of the nitrophenyl group .

- Catalysts : Cu(I) catalysts improve click chemistry yields for triazole formation (e.g., 80% yield at 25°C) .

Q. What mechanistic insights explain its anticholinesterase activity?

- Experimental approach :

- Kinetic assays : Use Ellman’s method to measure AChE inhibition (IC values ~20–30 µM for active derivatives) .

- Structure-activity relationships (SAR) : Para-substituted nitro groups enhance activity due to electron-withdrawing effects, while bulky thiophene substituents reduce binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.